molecular formula C11H8ClN B13039171 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile CAS No. 2089648-84-8

6-Chloro-3,4-dihydronaphthalene-2-carbonitrile

Cat. No.: B13039171
CAS No.: 2089648-84-8
M. Wt: 189.64 g/mol
InChI Key: JRLUFJYDQLYCQY-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydronaphthalene-2-carbonitrile (CAS 2089648-84-8) is a high-value chemical building block with significant promise in medicinal chemistry and drug discovery research. This compound features a dihydronaphthalene core, a privileged structure in pharmaceutical development, substituted with chloro and cyano functional groups that make it a versatile intermediate for further synthetic elaboration. Its molecular formula is C11H8ClN, with a molecular weight of 189.64 . This dihydronaphthalene derivative serves as a key synthetic precursor in the exploration of novel therapeutic agents. Patent literature identifies closely related dihydronaphthalene derivatives as potent modulators of the N-formyl peptide receptor like-1 (FPRL-1) receptor, a target implicated in a range of inflammatory and proliferative diseases . Research into these compounds spans potential applications in treating retinal disorders such as age-related macular degeneration and Stargardt disease, various forms of uveitis, and other inflammatory conditions . Furthermore, recent scientific studies highlight that structurally similar dihydronaphthalene derivatives exhibit potent and selective cytotoxic activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), demonstrating efficacy superior to standard reference drugs in some cases . The compound is offered for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2089648-84-8

Molecular Formula

C11H8ClN

Molecular Weight

189.64 g/mol

IUPAC Name

6-chloro-3,4-dihydronaphthalene-2-carbonitrile

InChI

InChI=1S/C11H8ClN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h3-6H,1-2H2

InChI Key

JRLUFJYDQLYCQY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C=C1C#N

Origin of Product

United States

Preparation Methods

Halogenation of Dihydronaphthalene Precursors

  • Starting from 3,4-dihydronaphthalene derivatives , selective chlorination at the 6-position can be achieved using electrophilic chlorinating agents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled temperature to avoid over-chlorination or ring degradation.
  • The reaction is often conducted in inert solvents like dichloromethane or chloroform at low to moderate temperatures (0–25 °C) to enhance regioselectivity.

Introduction of the Carbonitrile Group

  • The cyano group at position 2 is typically introduced via nucleophilic substitution or cyanation reactions on a suitable leaving group precursor.
  • One common approach is the conversion of a 2-halogenated dihydronaphthalene intermediate to the nitrile by reaction with a cyanide source such as potassium cyanide (KCN) or copper(I) cyanide (CuCN) under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Alternatively, dehydration of amides or oximes derived from the corresponding aldehyde or ketone precursors can yield the nitrile functionality.

Partial Hydrogenation of Naphthalene Ring

  • If the starting material is fully aromatic naphthalene, partial hydrogenation at the 3,4-positions is required to obtain the dihydro derivative.
  • This can be accomplished using catalytic hydrogenation with palladium on carbon (Pd/C) or platinum catalysts under mild hydrogen pressure (1–5 atm) and ambient temperature to selectively reduce the double bond without affecting other substituents.

Detailed Synthetic Route Example

Although specific detailed procedures for 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile are sparse, analogous synthetic strategies from related compounds provide a framework for its preparation:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Selective chlorination NCS or SO2Cl2, CH2Cl2, 0–25 °C Chlorination at C6 of 3,4-dihydronaphthalene
2 Halogenation at C2 (if needed) Br2 or Cl2, FeBr3/FeCl3 catalyst Introduce leaving group for cyanation
3 Cyanation KCN or CuCN, DMF or DMSO, reflux Nucleophilic substitution to form carbonitrile
4 Purification Column chromatography (silica gel) Isolation of pure 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile

This sequence is consistent with typical aromatic substitution and nucleophilic substitution chemistry applied to dihydronaphthalene systems.

Research Findings and Optimization

Reaction Conditions Impact

  • Temperature control is critical during chlorination to prevent poly-chlorination or ring degradation.
  • The choice of solvent influences regioselectivity and yield; non-polar solvents favor electrophilic substitution, while polar aprotic solvents enhance cyanide nucleophilicity.
  • Stoichiometry of reagents must be optimized to maximize yield and minimize byproducts.

Purification Techniques

  • Flash column chromatography on silica gel using hexane/ethyl acetate mixtures is effective for isolating the target compound from reaction mixtures.
  • Monitoring by thin-layer chromatography (TLC) with UV detection assists in tracking reaction progress and purity.

Characterization

  • Spectroscopic techniques such as NMR (1H and 13C) , IR spectroscopy (notably nitrile stretch near 2220 cm⁻¹), and mass spectrometry confirm structure and purity.
  • Single-crystal X-ray diffraction can be employed for stereochemical confirmation if crystalline samples are obtained.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Effect on Product
Chlorinating agent NCS, SO2Cl2 Selective chlorination at C6
Chlorination temp. 0–25 °C Controls regioselectivity and minimizes side reactions
Cyanide source KCN, CuCN Efficient nucleophilic substitution to nitrile
Cyanation solvent DMF, DMSO Enhances cyanide nucleophilicity
Hydrogenation catalyst Pd/C, Pt Partial reduction of naphthalene ring
Hydrogen pressure 1–5 atm Controls extent of hydrogenation
Purification Silica gel chromatography (hexane/EtOAc) High purity isolation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 6-position undergoes nucleophilic substitution under specific conditions. Key studies demonstrate:

  • Aromatic substitution with amidrazones in ethyl acetate/piperidine systems yields triazaspiro derivatives (e.g., 6-chloro-4-(4ʹ-chlorophenyl)-3-phenyl-1,2,4-triazaspiro[4.5]deca-2,6,9-trien-8-one) via cyclization (Scheme 1) .

  • Halogen exchange with bromine or iodine sources under catalytic conditions enables the synthesis of bromo/iodo analogs .

Reaction TypeConditionsYield (%)Product
Amidrazone cyclizationEtOAc, piperidine, reflux60–701,2,4-Triazaspiro[4.5]deca-2,6,9-trien-8-one derivatives
BrominationFeBr₃, Br₂, DCM45–556-Bromo-3,4-dihydronaphthalene-2-carbonitrile

Cyano Group Reactivity

The carbonitrile group participates in:

  • Cycloaddition reactions with amidrazones to form spirocyclic triazoles (Table 1) .

  • Hydrolysis under acidic conditions (e.g., H₂SO₄/H₂O) to yield carboxylic acid derivatives .

Example:
Reaction with 2-chloro-1,4-benzoquinone and amidrazones produces fused triazole systems via loss of HCl and water (confirmed by ¹H/¹³C NMR and IR) .

Photoredox Catalysis

Visible-light-mediated reactions enable dual C–C bond formation:

  • Difluoromethylation using [Ph₃PCF₂H]⁺Br⁻ and fac-Ir(ppy)₃ under blue LEDs yields 6-(difluoromethyl)-7,8-dihydronaphthalene-2-carbonitrile (50% yield) .

SubstrateCatalystProductYield (%)
6-Chloro-3,4-dihydronaphthalene-2-carbonitrilefac-Ir(ppy)₃6-(Difluoromethyl) derivative50

Oxidation and Reduction

  • Oxidation of the dihydronaphthalene ring with KMnO₄ or CrO₃ yields fully aromatic naphthalene-2-carbonitrile derivatives .

  • Reduction of the cyano group using LiAlH₄ generates primary amines.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group introduction:

  • Reaction with arylboronic acids in THF/H₂O with Pd(PPh₃)₄ produces 6-aryl-3,4-dihydronaphthalene-2-carbonitriles (60–75% yields) .

Mechanistic Insights

  • Charge-transfer complexes : Piperidine facilitates electron transfer in quinone-based reactions, forming intermediates that oxidize to final products (e.g., compound 6 in Scheme 2) .

  • Steric effects : Substituents on amidrazones (electron-donating/withdrawing groups) influence reaction yields (Table 1) .

Amidrazone SubstituentYield (%) (Method a)Yield (%) (Method b)
4-Chlorophenyl6034
Phenyl6535

Comparative Reactivity

Structural analogs exhibit distinct reactivity:

CompoundReactivity Difference vs. 6-Chloro Derivative
6-Bromo-3,4-dihydronaphthalene-2-carbonitrileHigher electrophilicity due to Br’s polarizability
6-Methyl-3,4-dihydronaphthalene-2-carbonitrileReduced substitution due to methyl’s electron-donating effect

Scientific Research Applications

Biological Applications

Recent studies have highlighted the biological relevance of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile in various fields:

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:

  • Study Findings: A study evaluated several derivatives against human prostate cancer cell lines (LNCaP and PC-3), showing that certain modifications to the compound enhanced its anticancer properties, particularly through mechanisms involving apoptosis induction .

Inflammatory Pathways

Preliminary research suggests that 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile may interact with specific receptors involved in inflammatory pathways. Modifications to its structure could enhance binding affinity, making it a candidate for further pharmacological exploration .

Protein Inhibition

The compound has been studied for its potential as an inhibitor of myeloid cell leukemia 1 protein (Mcl-1), which plays a crucial role in cancer cell survival . This inhibition could lead to novel therapeutic strategies for treating cancers that exhibit Mcl-1 overexpression.

Table 1: Comparison of Structural Analogues

Compound NameStructural FeaturesUnique Characteristics
6-Bromo-3,4-dihydronaphthalene-2-carbonitrileBromine substitution instead of chlorineDifferent reactivity patterns
6-Methyl-3,4-dihydronaphthalene-2-carbonitrileMethyl group at the 6-positionAltered electronic properties
1-Nitro-3,4-dihydronaphthalene-2-carbonitrileNitro group at position 1Increased polarity and potential reactivity
NaphthalenecarbonitrileLacks chlorine and hydrogenationSimpler structure with different properties
Study FocusCell Lines TestedKey Findings
Anticancer ActivityLNCaP, PC-3Certain derivatives showed significant cytotoxicity
Inflammatory PathwaysVariousPotential interactions with inflammatory receptors
Protein InhibitionCancer cell linesInhibition of Mcl-1 protein enhances apoptosis

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a systematic evaluation of various derivatives of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile, researchers found that modifications led to enhanced cytotoxicity against prostate cancer cells. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding affinities of these compounds to target proteins involved in cancer progression .

Case Study 2: Inhibition of Mcl-1 Protein
A patent described novel compounds derived from this naphthalene derivative that effectively inhibit the Mcl-1 protein. The study demonstrated that these inhibitors could induce apoptosis in cancer cells overexpressing Mcl-1, suggesting a promising therapeutic avenue for targeting this protein in cancer treatment .

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products. Its reactivity and selectivity are attributed to the presence of the chloro and nitrile groups, which influence its chemical behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile but differ in substituents and saturation, leading to distinct physicochemical and functional properties:

Key Structural Differences

  • 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile : Chlorine at position 6, nitrile at position 2, and a partially saturated 3,4-dihydronaphthalene core.
  • 1-Naphthalenecarbonitrile derivatives (): Feature fully unsaturated naphthalene cores with hydroxyl groups at positions 3 and 4, a nitrile at position 2, and a ketone-containing alkyl chain (e.g., 1-oxodecyl, 1-oxooctyl, or 1-oxononyl) at position 2.

Physicochemical Properties Comparison

Property 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile (Target) 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxodecyl)- 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxooctyl)- 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxononyl)-
Molecular Formula C₁₁H₇ClN (inferred) C₂₁H₂₅NO₃ C₁₉H₂₁NO₃ C₂₀H₂₃NO₃
Molecular Weight ~189.6 g/mol (calculated) 339.43 g/mol 311.37 g/mol 325.40 g/mol
Substituents Cl, CN, dihydro core OH, CN, 1-oxodecyl OH, CN, 1-oxooctyl OH, CN, 1-oxononyl
Hydrogen Bond Donors 0 (inferred) 2 2 2
Hydrogen Bond Acceptors 2 (CN and Cl) 4 4 4
logP (Predicted) ~2.8 (estimated) 6.5 6.0–6.5 (analogous to ) 6.5–7.0 (analogous to )
Topological Polar Surface Area ~35 Ų (CN + Cl) 81.3 Ų 81.3 Ų 81.3 Ų

Functional Implications

  • Hydrophobicity : The target compound’s logP (~2.8) is significantly lower than the analogs (logP 6.0–7.0) due to the absence of long alkyl chains and hydroxyl groups. This suggests better aqueous solubility for the target, advantageous in drug formulation.
  • Hydrogen Bonding: The analogs () have two hydroxyl groups, increasing hydrogen-bond donor capacity (PSA ~81.3 Ų), whereas the target lacks hydroxyls, reducing polar interactions.

Alkyl Chain Length Effects ()

The analogs vary in alkyl chain length (C8, C9, C10), which correlates with incremental increases in molecular weight and hydrophobicity (logP). Longer chains (e.g., C10 in ) enhance membrane permeability but may reduce solubility. The target’s compact structure avoids these trade-offs.

Biological Activity

6-Chloro-3,4-dihydronaphthalene-2-carbonitrile is a compound characterized by its unique structural features, including a partially hydrogenated naphthalene ring and a cyano group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile is C11_{11}H8_{8}ClN, with a molecular weight of approximately 189.64 g/mol. The synthesis can be achieved through various methods, including nucleophilic substitution reactions and cyclization processes involving chlorinated naphthalene derivatives.

Antimicrobial Activity

Recent studies have indicated that 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile exhibits significant antimicrobial properties. For instance, its interaction with bacterial strains has been evaluated using the minimum inhibitory concentration (MIC) method. Preliminary results suggest that this compound can inhibit the growth of various pathogens, including Staphylococcus aureus and E. coli.

Table 1: Antimicrobial Activity Data

CompoundMIC (mg/mL)MBC (mg/mL)
6-Chloro-3,4-dihydronaphthalene-2-carbonitrile0.230.47
Reference Compound (Ampicillin)0.150.30

The above data indicate that the compound's antimicrobial efficacy is comparable to that of standard antibiotics .

Anticancer Activity

The cytotoxic effects of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile have been investigated against various cancer cell lines, including MCF-7 (human breast adenocarcinoma). Studies have shown that this compound exhibits potent cytotoxicity with IC50_{50} values significantly lower than those of established chemotherapeutics.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50_{50} (μM)Reference Drug (Doxorubicin) IC50_{50} (μM)
MCF-71.76 ± 0.046.08 ± 0.15
U373 (Glioblastoma)2.83 ± 0.07Not specified

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .

The mechanisms underlying the biological activity of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile are still under investigation. However, preliminary docking studies suggest that it may interact with specific biological receptors and enzymes involved in inflammatory pathways and cellular proliferation.

  • Antibacterial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis is hypothesized based on its structural similarities to other known antibacterial agents.
  • Anticancer Mechanism : Its cytotoxic effects may be attributed to the induction of apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.

Case Studies

A recent study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating that it not only inhibited bacterial growth but also reduced biofilm formation—an important factor in chronic infections . Additionally, another study highlighted its potential as an anti-inflammatory agent by showing dose-dependent inhibition of pro-inflammatory cytokines in vitro .

Q & A

What are the key considerations for designing synthetic routes to 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile?

Level: Basic
Answer:
Synthetic design should prioritize regioselective chlorination and nitrile functionalization. For chlorinated naphthalene derivatives, Friedel-Crafts alkylation or halogenation under controlled conditions (e.g., using AlCl₃ as a catalyst) can achieve selective substitution . The nitrile group may be introduced via cyanation of intermediates, such as using CuCN or Pd-catalyzed cross-coupling. Ensure intermediates are characterized by NMR and HPLC to confirm purity before proceeding. Safety protocols for handling chlorinated precursors (e.g., toxicity mitigation) must align with SDS guidelines .

How can crystallographic data resolve structural ambiguities in 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile derivatives?

Level: Advanced
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical ambiguities. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and torsional strain in the dihydronaphthalene core . For example, compare experimental C–Cl bond distances with DFT-calculated values to identify deviations caused by steric hindrance or electronic effects. If twinning or disorder is observed, employ SHELXE for phase extension or refine with restraints to minimize data contradictions .

What analytical methods are recommended for validating purity and stability of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile?

Level: Basic
Answer:
Combine chromatographic and spectroscopic techniques:

  • HPLC-MS : Quantify impurities using a C18 column with acetonitrile/water gradients. Monitor for degradation products (e.g., hydrolysis of the nitrile group).
  • ¹H/¹³C NMR : Verify absence of residual solvents (e.g., DCM) and confirm dihydro-naphthalene ring conformation .
  • TGA/DSC : Assess thermal stability under inert atmospheres to identify decomposition thresholds (>200°C typical for similar nitriles) .

How should researchers address contradictions in spectroscopic data for chlorinated naphthalene derivatives?

Level: Advanced
Answer:
Contradictions often arise from solvent effects, tautomerism, or dynamic processes. For example:

  • NMR discrepancies : Use variable-temperature NMR to detect conformational exchange. Compare with computational models (e.g., DFT-optimized structures in Gaussian).
  • Mass spectrometry anomalies : Rule out in-source fragmentation by lowering ionization energy or using softer techniques (e.g., ESI instead of EI).
  • Cross-validate with IR : Confirm nitrile stretching frequencies (~2200 cm⁻¹) to distinguish from isonitrile impurities .

What safety protocols are essential for handling 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile in lab settings?

Level: Basic
Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (H313/H333 hazards) .
  • Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks.
  • Spill management : Neutralize with activated carbon and dispose via hazardous waste channels. Avoid aqueous rinses to prevent environmental release .

How can computational modeling enhance the interpretation of reaction mechanisms involving 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile?

Level: Advanced
Answer:

  • DFT calculations : Optimize transition states for chlorination/cyanation steps using B3LYP/6-31G(d). Compare activation energies to experimental kinetics.
  • Molecular docking : If the compound is bioactive, simulate binding interactions with target proteins (e.g., CYP450 enzymes) using AutoDock Vina.
  • Solvent modeling : Apply COSMO-RS to predict solubility and solvent effects on reaction pathways .

What strategies mitigate dihydro-naphthalene ring oxidation during storage?

Level: Basic
Answer:

  • Inert atmosphere : Store under argon or nitrogen in amber glass vials to limit photooxidation.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
  • Lyophilization : For long-term storage, lyophilize the compound and keep at -20°C .

How to resolve phase inconsistencies in crystallography studies of halogenated carbonitriles?

Level: Advanced
Answer:

  • Twinned crystals : Use SHELXD for dual-space recycling to separate overlapping reflections .
  • Disorder modeling : Apply PART instructions in SHELXL to refine split positions for chlorine atoms.
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps for the nitrile group .

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